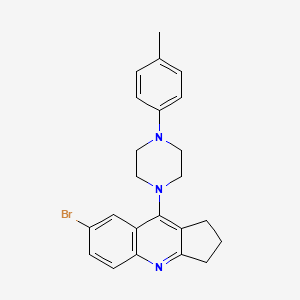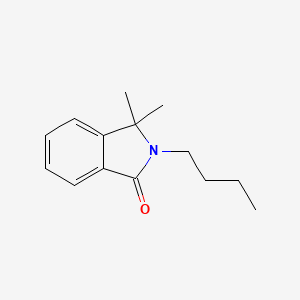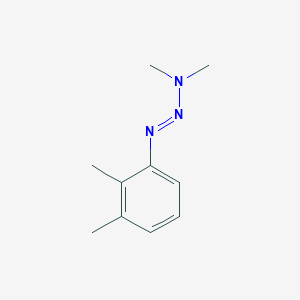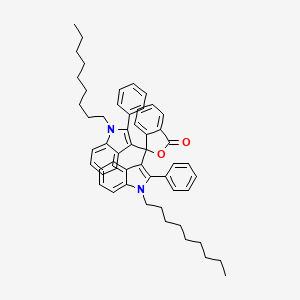
Diethyl (3-amino-2-methylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-amino-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C8H20NO3P. It is a phosphonate ester that contains an amino group and a methyl group attached to the propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-amino-2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate alkyl halide . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in a short time . This method ensures efficient production while maintaining the integrity of the phosphonate ester.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-amino-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with aryl and vinyl halides in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include trialkyl phosphite, alkyl halides, palladium catalysts, and microwave irradiation . The reaction conditions are typically mild, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Diethyl (3-amino-2-methylpropyl)phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl (3-amino-2-methylpropyl)phosphonate involves its interaction with molecular targets through its amino and phosphonate groups. These interactions can lead to the formation of stable complexes, which can inhibit or promote specific biochemical pathways . The compound’s ability to form strong bonds with metals makes it effective as a corrosion inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Diethyl (3-amino-2-methylpropyl)phosphonate is unique due to its specific structural features, including the presence of both an amino group and a methyl group on the propyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
53253-50-2 |
|---|---|
Fórmula molecular |
C8H20NO3P |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3 |
Clave InChI |
LJZUDDSDNBAFAT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(C)CN)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


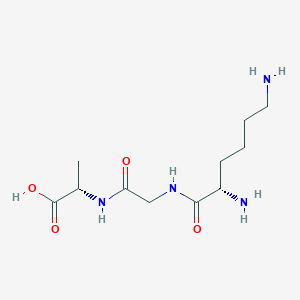
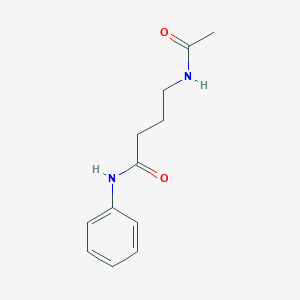
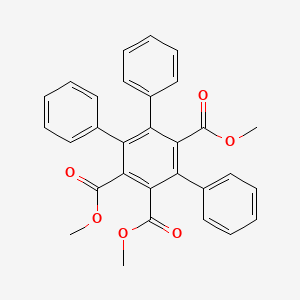
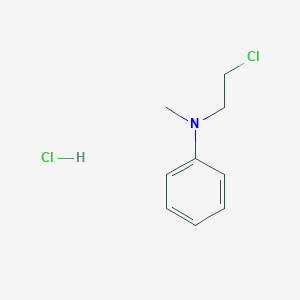
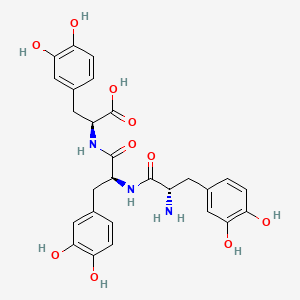
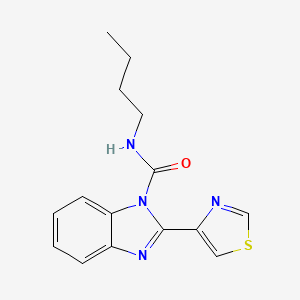
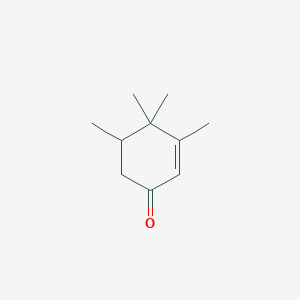
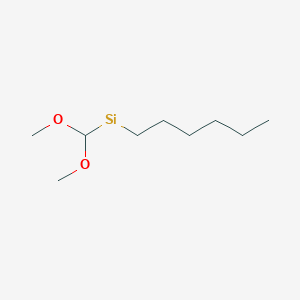
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)

